Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate
Description
Properties
IUPAC Name |
ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-4-18-13(15)10(8-14)9-5-6-11(16-2)12(7-9)17-3/h5-7,10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHESBDUINPOZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510533 | |
| Record name | Ethyl cyano(3,4-dimethoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36848-69-8 | |
| Record name | Ethyl cyano(3,4-dimethoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
Antitumor and Anticancer Activity
Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate has been investigated for its potential anticancer properties. Studies suggest that compounds containing methoxy substituents enhance lipophilicity and biological activity, making them promising candidates for cancer treatment. For instance, derivatives of this compound have shown efficacy against various cancer cell lines, including MCF-7 breast cancer cells .
Synthesis of Bioactive Compounds
The compound serves as a precursor in the synthesis of various bioactive molecules. For example, it has been utilized in the preparation of substituted pyridines that exhibit significant anticancer activity due to their structural modifications at the 2-position . Additionally, it is involved in the synthesis of tetrahydroquinolines through multi-component reactions that demonstrate excellent yields and biological activity .
Polymer Chemistry
Copolymers and Functional Materials
this compound is used in the synthesis of halogen-substituted copolymers with vinyl acetate. These copolymers exhibit unique properties suitable for various applications, including catalysis and material science. For instance, halogen ring-substituted variants have been reported to facilitate the synthesis of thiazacridine derivatives with anticancer properties .
Catalytic Applications
The compound's derivatives have also been explored for catalytic applications. Research indicates that these compounds can form highly loaded multi-walled carbon nanotube (MWCNT)-polyamine hybrids that exhibit enhanced catalytic activity in organic transformations .
Antioxidant Properties
Biological Activity Studies
Research has demonstrated that this compound derivatives possess notable antioxidant properties. Compounds with specific substitutions on the phenyl ring showed increased activity in scavenging free radicals, which is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| Székely et al., 2008 | Synthesis and evaluation of cyanoacetamides | Antituberculosis agents |
| Wei Zhou et al., 2009 | Antitumor activity of non-natural acrylamides | Cancer therapy |
| Madhavi et al., 2016 | Antioxidant and antibacterial activities | Pharmaceutical development |
Mechanism of Action
The mechanism by which Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate exerts its effects depends on its specific application. For instance, in drug development, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.
Molecular Targets and Pathways Involved:
Enzymes: Inhibition of specific enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their distinguishing features:
Stability and Physicochemical Properties
- Hydrolysis Sensitivity: The ester and cyano groups make the compound prone to hydrolysis under acidic/basic conditions, unlike non-cyano analogues like Ethyl 3,4-dimethoxyphenyl acetate .
- NMR Signatures: Distinct ¹H NMR signals for methoxy (δ 3.8–3.9 ppm) and cyano-related carbons (δ 115–120 ppm in ¹³C NMR) differentiate it from fluorinated or non-cyano derivatives .
Research Findings and Trends
- Asymmetric Catalysis : Dirhodium(II) catalysts achieve high enantioselectivity (>90%) with 3,4-dimethoxy-substituted aryldiazoacetates, outperforming 2-methoxy analogues .
- Drug Intermediates: Cyano-containing derivatives are prioritized in kinase inhibitor synthesis due to improved binding affinity .
Biological Activity
Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential applications based on recent studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with substituted phenyl compounds. The product can be characterized using techniques such as NMR and mass spectrometry, confirming its structure and purity. For example, one study reported the synthesis of similar compounds where yields were around 81% with melting points ranging from 118°C to 176°C, indicating successful synthesis and isolation .
Antioxidant Activity
The compound exhibits notable antioxidant properties . In various assays, including DPPH radical scavenging and lipid peroxidation inhibition, it demonstrated significant activity. The presence of the methoxy groups on the phenyl ring is believed to enhance its radical scavenging ability. A comparative analysis showed that compounds with hydroxyl groups at specific positions had superior antioxidant activity compared to those with methoxy substitutions .
| Compound | DPPH Scavenging Activity (%) | Lipid Peroxidation Inhibition (%) |
|---|---|---|
| This compound | 75 | 65 |
| Compound G (hydroxyl substitution) | 85 | 78 |
| Compound E (methoxy substitution) | 55 | 50 |
Antibacterial Activity
In terms of antibacterial activity , this compound has been tested against various bacterial strains. It showed promising results against both Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .
Anticancer Potential
Recent studies have also explored the anticancer potential of this compound. In vitro tests indicated that it could induce apoptosis in cancer cell lines like MDA-MB-231. The compound was found to enhance caspase-3 activity significantly, suggesting a mechanism that involves the mitochondrial apoptotic pathway .
| Cell Line | IC50 (µM) | Apoptosis Induction (Caspase-3 Activity) |
|---|---|---|
| MDA-MB-231 | 10 | 1.5 times increase |
| HeLa | 15 | 1.3 times increase |
Case Studies
- Antioxidant Study : A study evaluated various derivatives of ethyl cyano compounds for their antioxidant activities using four different methods. This compound was among the top performers in scavenging free radicals .
- Antibacterial Evaluation : Another research focused on the antibacterial effects of cyano-substituted compounds against clinical isolates of bacteria. The results demonstrated that this compound had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
- Cancer Research : A comprehensive study on the effects of this compound on breast cancer cells highlighted its ability to inhibit cell proliferation and induce apoptotic pathways effectively .
Chemical Reactions Analysis
Knoevenagel Condensation Reactions
The active methylene group adjacent to the cyano moiety participates in Knoevenagel condensations with aromatic aldehydes. This reaction is catalyzed by piperidine/acetic acid in toluene, yielding α,β-unsaturated derivatives .
Example Reaction:
Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate + 4-nitrobenzaldehyde → Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)acrylate
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Piperidine/AcOH (0.35 ml/1.3 ml) | |
| Solvent | Toluene | |
| Reaction Time | 5–6 hours | |
| Yield Range | 55–95% |
Oxidation Reactions
The cyano and ester groups undergo selective oxidation under controlled conditions:
Cyano Group Oxidation
Treatment with KMnO₄ or H₂CrO₄ oxidizes the cyano group to a carboxylic acid, forming ethyl 2-(3,4-dimethoxyphenyl)malonate derivatives.
Ester Group Oxidation
Strong oxidizing agents convert the ester to a carboxylic acid, yielding 2-cyano-2-(3,4-dimethoxyphenyl)acetic acid.
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (aqueous) | Carboxylic acid derivatives | Reflux, 8 hours | ~70% | |
| H₂CrO₄ (acidic) | Ketone intermediates | RT, 24 hours | 50–60% |
Reduction Reactions
The cyano group is reduced to an amine using LiAlH₄ or catalytic hydrogenation:
Example Reaction:
this compound → Ethyl 2-amino-2-(3,4-dimethoxyphenyl)acetate
| Reagent | Conditions | Yield | Notes | Source |
|---|---|---|---|---|
| LiAlH₄ (THF) | Reflux, 4 hours | 85% | Forms primary amine | |
| H₂/Pd-C (EtOH) | 50 psi, 6 hours | 78% | Selective reduction of cyano |
Nucleophilic Substitution Reactions
The ester group undergoes nucleophilic acyl substitution with amines or alcohols:
Example Reaction with Ethanolamine:
this compound + Ethanolamine → 2-cyano-2-(3,4-dimethoxyphenyl)acetamide
| Nucleophile | Solvent | Catalyst | Yield | Source |
|---|---|---|---|---|
| Ethanolamine | DMF | DBU | 65% | |
| Methanol | MeOH/H₂O | H₂SO₄ | 90% |
Mechanistic Pathways and Byproducts
-
Knoevenagel Mechanism: Base-catalyzed deprotonation of the active methylene group generates a carbanion, which attacks the aldehyde carbonyl .
-
Aza-Michael Addition: In reactions with imines, the α,β-unsaturated intermediate undergoes cyclization to form tetrahydroquinoline derivatives .
Key Byproducts:
Preparation Methods
Knoevenagel Condensation Method
Overview:
The most common and well-documented method for synthesizing Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate is the Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and ethyl cyanoacetate. This reaction is catalyzed by bases such as piperidine or other amine bases and proceeds under reflux conditions.
Reaction Scheme:
3,4-Dimethoxybenzaldehyde + Ethyl cyanoacetate → this compound
- Solvent: Toluene or ethanol
- Catalyst: Piperidine (catalytic amount)
- Temperature: Reflux (approx. 100-120°C)
- Time: Several hours until completion monitored by TLC or HPLC
Purification:
The crude product is purified by recrystallization or column chromatography to achieve high purity.
- The reaction yields a product with high purity (typically >85% area purity by HPLC).
- The methoxy substituents on the phenyl ring enhance the reactivity and stability of the product.
- Industrial batch processes use controlled temperature and pressure to optimize yield and purity.
Detailed Data Table on Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting Materials | 3,4-Dimethoxybenzaldehyde, Ethyl cyanoacetate | Purity >98% recommended |
| Catalyst | Piperidine (0.05 - 0.1 equivalents) | Can be substituted by other amines |
| Solvent | Toluene, Ethanol | Toluene preferred for industrial scale |
| Temperature | 100 - 130 °C | Reflux conditions |
| Reaction Time | 4 - 8 hours | Monitored by TLC/HPLC |
| Molar Ratio (Aldehyde:Cyanoacetate) | 1:1 to 1:1.2 | Slight excess of cyanoacetate may improve yield |
| Yield | 45% - 75% | Depends on purity and reaction conditions |
| Purification Method | Recrystallization, Column Chromatography | Final purity >85% area by HPLC |
| Product Purity | >85% (HPLC area %) | High purity essential for further applications |
Research Findings and Observations
Catalyst Effectiveness: Piperidine is effective in catalyzing the Knoevenagel condensation, providing good yields and purity. Other bases like piperazine or triethylamine have also been tested with varying success.
Solvent Role: Non-polar solvents like toluene facilitate the removal of water formed during condensation, driving the reaction forward. Ethanol can be used but may require longer reaction times.
Temperature Influence: Elevated temperatures (reflux) are necessary to achieve complete conversion. Temperatures around 120°C are common in industrial settings.
Purification: Recrystallization from ethanol or ethyl acetate is common. Column chromatography is used for laboratory-scale purification to obtain analytical grade product.
Yield Optimization: Using a slight excess of ethyl cyanoacetate (1.1 to 1.2 equivalents) improves yield by ensuring complete aldehyde consumption.
Summary of Preparation Method
| Step | Description |
|---|---|
| 1 | Mix 3,4-dimethoxybenzaldehyde and ethyl cyanoacetate in toluene with catalytic piperidine. |
| 2 | Heat the mixture under reflux (100-130°C) for 4-8 hours, monitoring reaction progress by TLC. |
| 3 | Cool the reaction mixture and isolate the crude product by filtration or extraction. |
| 4 | Purify the crude product by recrystallization or column chromatography to achieve high purity. |
| 5 | Dry the purified product under vacuum at moderate temperature (<100°C). |
Q & A
Q. What are the key synthetic routes for Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate, and what factors influence reaction efficiency?
- Methodology : The synthesis typically involves condensation reactions between cyanoacetic acid derivatives (e.g., ethyl cyanoacetate) and substituted aromatic aldehydes or ketones. For example:
- Knoevenagel condensation : Reacting ethyl cyanoacetate with 3,4-dimethoxybenzaldehyde under basic conditions (e.g., piperidine or ammonium acetate) in a polar aprotic solvent (e.g., ethanol or DMF) .
- Multi-step protocols : Cyclization or functional group interconversion may follow to optimize purity. Reaction efficiency depends on solvent choice, temperature (typically 60–100°C), and catalyst activity. Purification via recrystallization or column chromatography is critical .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodology :
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, ethyl CH3), δ 3.8–4.3 ppm (quartet, ethyl CH2 and methoxy groups), and δ 6.7–7.5 ppm (aromatic protons) confirm substituent positions .
- ¹³C NMR : Signals for the cyano group (~115 ppm), ester carbonyl (~165 ppm), and aromatic carbons (~100–150 ppm) validate the structure .
- IR spectroscopy : Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O stretch) confirm functional groups .
- Mass spectrometry : Molecular ion peak (M⁺) at m/z ≈ 277 (C₁₃H₁₃NO₄) verifies molecular weight .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing this compound to maximize yield and purity?
- Methodology :
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol, but may require lower temperatures to avoid side reactions .
- Catalyst screening : Test bases like DBU or ionic liquids for improved regioselectivity. For example, ammonium acetate increases yield by 15–20% in Knoevenagel reactions .
- Temperature control : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 80°C vs. 6 hours conventionally) .
- In-line analytics : Employ HPLC or TLC monitoring to track intermediate formation and adjust conditions dynamically .
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodology :
- Cross-validation : Compare DFT-calculated reaction pathways (e.g., transition state energies) with kinetic experimental data (e.g., Arrhenius plots) to identify discrepancies .
- Isotopic labeling : Use ¹³C-labeled cyano groups to trace reaction mechanisms and validate intermediates via NMR .
- Solvent effects : Re-run simulations incorporating explicit solvent models (e.g., COSMO-RS) to align predicted vs. observed solvolysis rates .
Q. What role does the cyano group play in the compound’s potential biological interactions, and how can this be investigated?
- Methodology :
- Structure-activity relationship (SAR) studies : Synthesize analogs replacing –CN with –COOH or –CONH₂ to assess bioactivity changes. For example, cyano groups may enhance membrane permeability in cell-based assays .
- Molecular docking : Model interactions with enzymes (e.g., kinases or oxidoreductases) to identify binding pockets where the cyano group participates in hydrogen bonding or dipole interactions .
- Metabolic stability assays : Incubate the compound with liver microsomes to evaluate CYP450-mediated degradation, focusing on cyano group stability .
Data Contradiction Analysis Example
Scenario : Conflicting ¹H NMR data for aromatic protons (observed as doublets vs. predicted singlets).
- Resolution steps :
- Repeat under anhydrous conditions : Moisture may cause partial hydrolysis of the ester, altering splitting patterns .
- Variable-temperature NMR : Assess dynamic effects (e.g., rotational barriers) that obscure coupling constants .
- X-ray crystallography : Resolve absolute configuration and confirm substituent positions unambiguously .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
